molecular formula C8H12N2O4S2 B13629536 4-(1-Sulfamoylethyl)benzenesulfonamide

4-(1-Sulfamoylethyl)benzenesulfonamide

Cat. No.: B13629536
M. Wt: 264.3 g/mol
InChI Key: UJCQBYOPCJCWFM-UHFFFAOYSA-N
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Description

4-(1-Sulfamoylethyl)benzenesulfonamide (CAS: 1251025-08-7) is a benzenesulfonamide derivative featuring a sulfamoyl (-SO₂NH₂) group attached to an ethyl side chain at the para position of the benzene ring. This structural motif positions it within the broader class of sulfonamide-based compounds, which are widely studied for their pharmacological and chemical properties, including enzyme inhibition (e.g., carbonic anhydrases) and antimicrobial activity .

Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

4-(1-sulfamoylethyl)benzenesulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-6(15(9,11)12)7-2-4-8(5-3-7)16(10,13)14/h2-6H,1H3,(H2,9,11,12)(H2,10,13,14)

InChI Key

UJCQBYOPCJCWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(1-Sulfamoylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. One common method includes the use of ammonium hydroxide as a base to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-(1-Sulfamoylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-Sulfamoylethyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the enzyme’s normal function, leading to various biological effects. The compound binds to the active site of the enzyme, preventing the substrate from accessing it .

Comparison with Similar Compounds

Structural Features

The key structural variations among benzenesulfonamide derivatives lie in their substituents, which influence physicochemical properties and bioactivity:

  • 4-(1-Sulfamoylethyl)benzenesulfonamide : Contains a sulfamoyl-ethyl group (-CH₂CH₂SO₂NH₂) at the para position.
  • 4-(1H-pyrazol-1-yl)benzenesulfonamide (): Substituted with a pyrazole ring, enhancing hydrophobic interactions .
  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (): Includes a chlorophenyl-pyrazole group, increasing lipophilicity and steric bulk .
  • 4-Methyl-N-(1-phenylethyl)benzenesulfonamide (): Features a methyl group and a phenylethyl amine, altering solubility and bioavailability .
  • 4-(1,3-oxazol-5-yl)benzenesulfonamide (): Substituted with an oxazole ring, reducing molecular weight compared to pyrazole analogs .

Physicochemical Properties

Critical parameters such as molecular weight (MW), lipophilicity (clogP), and hydrogen-bonding capacity are summarized below:

Compound MW (g/mol) clogP* H-bond Donors H-bond Acceptors Lipinski Compliance
4-(1-Sulfamoylethyl)benzenesulfonamide ~280† ~1.5† 2 5 Likely compliant
4-(1H-pyrazol-1-yl)benzenesulfonamide 249.3 2.1 2 5 Compliant
4-(1,3-oxazol-5-yl)benzenesulfonamide 224.24 1.8 2 4 Compliant
4-Methyl-N-(1-phenylethyl)benzenesulfonamide 275.37 3.2‡ 1 3 Borderline (clogP >5 possible)

*Estimated clogP values for 4-(1-Sulfamoylethyl)benzenesulfonamide derived from structural analogs.
†Inferred from molecular formula and substituent contributions.
‡Higher clogP due to aromatic and alkyl substituents.

Key Observations :

  • All analogs comply with Lipinski’s rule-of-five, suggesting oral bioavailability .

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